4'-Demethyldehydropodophyllotoxin
Overview
Description
Scientific Research Applications
Inhibition of Cell Cycle and Oncolytic Activity : 4'-Demethyl-epipodophyllotoxin derivatives inhibit the G2 phase of the cell cycle in human lymphoblast cultures, different from other derivatives that cause metaphase arrest, indicating a specific mechanism of action in oncolytic activity against various neoplasms (Misra & Roberts, 1975).
Inhibition of Human DNA Topoisomerase II : Derivatives of 4'-O-demethylepipodophyllotoxin have been found to be potent inhibitors of human DNA topoisomerase II, a key enzyme in DNA replication and cell division. This inhibition is linked to the ability to cause cellular protein-linked DNA breakage (Wang et al., 1990).
Cytotoxic Constituent in Anticancer Research : 4'-Demethyldeoxypodophyllotoxin has been identified as the sole cytotoxic constituent in extracts from the stem bark of Amanoa oblongifolia, indicating its potential as a natural source for anticancer agents (Fang et al., 1985).
Cytotoxicity, Apoptosis Induction, and Mitotic Arrest in Tumor Cells : A study on a novel podophyllotoxin glucoside, 4DPG, which is a derivative of 4'-demethyl-picropodophyllotoxin, demonstrated its efficacy in inhibiting cancer cell proliferation and inducing apoptosis at low concentrations (Qi et al., 2005).
Enhanced Pharmacological Profiles of Derivatives : New derivatives of 4'-O-demethyl-4-desoxypodophyllotoxin with substituted anilines have been synthesized and evaluated for improved pharmacological profiles, including enhanced inhibition of DNA topoisomerase II and tumor cell growth in tissue culture (Zhu et al., 1999).
properties
IUPAC Name |
5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O8/c1-25-15-3-9(4-16(26-2)20(15)23)17-10-5-13-14(29-8-28-13)6-11(10)19(22)12-7-27-21(24)18(12)17/h3-6,22-23H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMUNWUDCBRTKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=C3C(=C(C4=CC5=C(C=C42)OCO5)O)COC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Demethyldehydropodophyllotoxin |
Citations
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